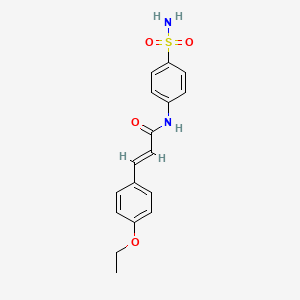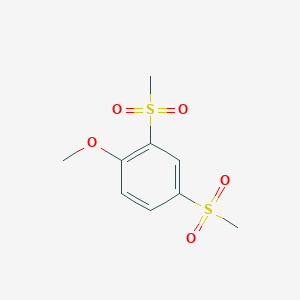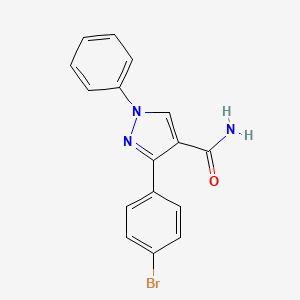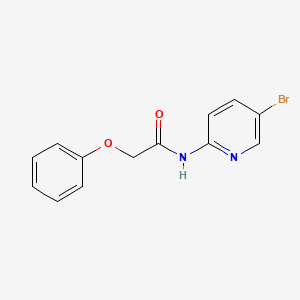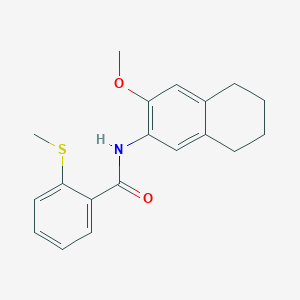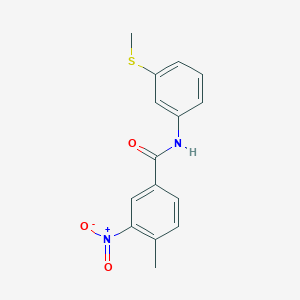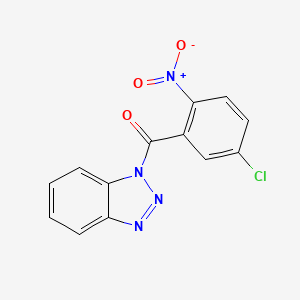
N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide typically involves the reaction of furan-2-ylmethanol with 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoic acid. The reaction is carried out under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) in a microwave reactor . The reaction time, solvent, and amounts of substrates are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the crude product is typically achieved through crystallization or flash chromatography.
化学反应分析
Types of Reactions
N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides and sulfonamides.
科学研究应用
N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group are believed to play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes in microbial and cancer cell metabolism .
相似化合物的比较
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its metal chelating properties and biological activities.
2-Cyano-N-(furan-2-ylmethyl)-2-(4-methylphenyl)acetamide: Studied for its anticancer properties.
Uniqueness
N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to its combination of a furan ring, a pyrrolidine ring, and a benzamide group, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-7-14(17(20)18-12-15-5-4-10-23-15)11-16(13)24(21,22)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJNXZXECHNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
![(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5847851.png)

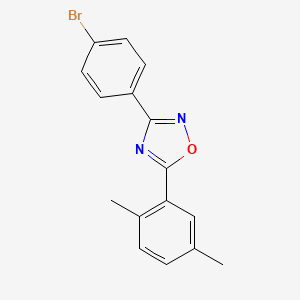
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)
![1-(3,4-Dimethylphenyl)-3-[(3-methylphenyl)carbamothioylamino]thiourea](/img/structure/B5847895.png)

